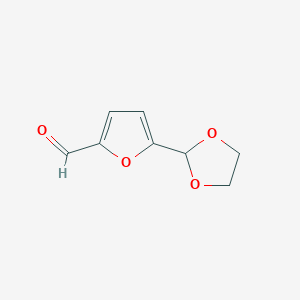

5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPZCGOSUHCSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562219 | |

| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117953-13-6 | |

| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde from Furfural

Foreword: The Strategic Importance of Aldehyde Protection in Furan Chemistry

In the landscape of modern organic synthesis and drug development, furan derivatives serve as indispensable building blocks. Furfural, a readily available platform chemical derived from lignocellulosic biomass, is a cornerstone of this chemical space.[1] However, the reactivity of its aldehyde functional group often complicates multi-step synthetic pathways. The strategic protection of this aldehyde is therefore not merely a procedural step, but a critical enabler of more complex molecular architectures.

This guide provides a comprehensive technical overview of the synthesis of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde, a key intermediate where the aldehyde group of furfural is protected as a cyclic acetal. This transformation unlocks the potential for further chemical modifications at other positions of the furan ring. We will explore the underlying chemical principles, detail field-proven experimental protocols, and discuss the causal logic behind key procedural choices, offering researchers and development professionals a robust framework for implementing this vital synthesis. This versatile compound is a valuable intermediate in the production of various pharmaceuticals, agrochemicals, and specialty polymers.[2]

The Core Transformation: Acetalization Mechanism

The synthesis of this compound from furfural is achieved through an acetalization reaction with ethylene glycol. This reaction serves to protect the carbonyl functionality of the aldehyde.[3][4] The process is typically catalyzed by an acid, which activates the carbonyl group towards nucleophilic attack.

The mechanism proceeds through several distinct, reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiacetal.

-

Formation of a "Good Leaving Group": The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a water molecule—an excellent leaving group.

-

Carbocation Formation: The departure of the water molecule generates a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule, now tethered to the original carbonyl carbon, performs an intramolecular nucleophilic attack on the carbocation center.

-

Deprotonation and Product Formation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal product, this compound.

Caption: Figure 1: Acid-Catalyzed Acetalization of Furfural.

Catalytic Strategies: From Mineral Acids to Sustainable Heterogeneous Systems

The choice of catalyst is paramount to the efficiency, selectivity, and environmental impact of the synthesis. While traditional methods employ strong mineral acids, contemporary approaches favor heterogeneous catalysts for their ease of separation and reusability.[5][6]

-

Homogeneous Acid Catalysts: Strong mineral acids like HCl or H₂SO₄ are effective but present significant challenges in neutralization, separation from the product mixture, and often lead to corrosive conditions and waste generation.

-

Heterogeneous Solid Acid Catalysts: This class represents a significant advancement. Zeolites (such as H-USY), with their tunable acidity and defined pore structures, have demonstrated high activity and selectivity.[7] Other effective solid acids include metal-exchanged montmorillonite clays (e.g., Zr-Mont) and aluminum phosphates.[8] The primary advantage is the straightforward recovery of the catalyst post-reaction via simple filtration, enabling recycling and reducing downstream processing costs.[6]

-

Catalyst-Free Approach: Intriguingly, research has demonstrated the feasibility of a catalyst-free acetalization under specific conditions. By using a large excess of ethylene glycol (e.g., a 1:15 molar ratio of furfural to ethylene glycol) and elevated temperatures (e.g., 160 °C), respectable yields (around 78.6%) can be achieved.[9] The proposed mechanism suggests that water formed during the reaction facilitates the process, and the excess ethylene glycol can be recovered and reused.[9] This method offers a simplified, greener alternative, avoiding catalyst-related costs and separation issues.

Field-Proven Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of this compound, adaptable for both catalyzed and catalyst-free systems. The logic behind each step is explained to ensure a self-validating and trustworthy procedure.

3.1. Materials and Equipment

-

Reagents: Furfural (≥99%), Ethylene Glycol (≥99%), Cyclohexane (anhydrous), Anhydrous Magnesium Sulfate (or Sodium Sulfate), Deionized Water.

-

Optional Catalyst: H-USY Zeolite or other suitable solid acid catalyst.

-

Equipment: Round-bottom flask, Dean-Stark apparatus (or Soxhlet extractor with drying agent), reflux condenser, magnetic stirrer with hotplate, separatory funnel, Büchner funnel (for catalyst filtration), rotary evaporator, vacuum distillation apparatus.

3.2. Experimental Workflow Diagram

Sources

- 1. Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.abo.fi [research.abo.fi]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Physicochemical Properties of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Abstract

5-(1,3-Dioxolan-2-yl)-2-furaldehyde is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical sectors. Its structure, which features a furan ring with a protected aldehyde group, provides a unique combination of stability and reactivity that is highly valued in the construction of complex molecules. This guide offers a comprehensive technical overview of its fundamental physicochemical properties. It is intended for researchers, scientists, and drug development professionals, providing the essential data and methodologies required for its effective application.

Introduction: The Strategic Imperative of Aldehyde Protection

In the intricate landscape of multi-step organic synthesis, controlling the reactivity of functional groups is a primary challenge. Aldehydes are inherently reactive and participate readily in a multitude of chemical transformations. The furan nucleus itself is susceptible to degradation under strongly acidic or oxidizing conditions. Consequently, the protection of the aldehyde functionality in furan-based compounds is a critical synthetic strategy.

The formation of a 1,3-dioxolane acetal from the aldehyde group, as seen in this compound, serves to mask its electrophilic nature. This protective measure allows for chemical manipulations at other sites of the molecule under neutral or basic conditions, without interference from the aldehyde. The acetal can be readily cleaved under mild acidic conditions to regenerate the aldehyde, highlighting its efficacy as a protecting group.

Molecular Structure and Core Properties

A thorough understanding of a molecule's intrinsic properties is the cornerstone of successful synthetic planning and process development.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][2][3][4][5] |

| Appearance | White to light yellow/orange crystalline powder or solid | [1][5] |

| Melting Point | 40 - 45 °C | [1][4][5] |

| CAS Number | 117953-13-6 | [2][3][4][5] |

Note: The physical appearance and melting point range can vary based on the purity of the substance.

Caption: Key structural features of the molecule.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Key expected signals include distinct doublets for the furan ring protons, a characteristic singlet for the acetal proton, and a multiplet for the ethylene protons of the dioxolane ring.

-

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying the unique carbon environments. The absence of a signal in the typical aldehyde carbonyl region (around 190 ppm) and the presence of an acetal carbon signal (around 100 ppm) are confirmatory for the protected structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of this compound is characterized by:

-

The absence of a strong carbonyl (C=O) stretching band typical of aldehydes (around 1700 cm⁻¹).[6]

-

The presence of strong C-O stretching bands associated with the furan and acetal functionalities.

Experimental Methodologies

The following sections detail standardized laboratory procedures for the synthesis and deprotection of this compound.

Synthesis: Acetal Formation

The protection of the aldehyde is typically achieved through an acid-catalyzed reaction with ethylene glycol.[7]

Caption: A generalized workflow for the synthesis.

Step-by-Step Protocol:

-

Reaction Setup: Combine the starting furaldehyde, an excess of ethylene glycol, and a catalytic amount of an acid catalyst (like p-toluenesulfonic acid) in a suitable solvent such as toluene.

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitoring: Track the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final compound.

Deprotection: Acetal Cleavage

The removal of the dioxolane protecting group is typically accomplished by acid-catalyzed hydrolysis.[8]

Step-by-Step Protocol:

-

Dissolution: Dissolve the protected compound in a mixture of an organic solvent (like acetone or THF) and water.

-

Acidification: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Reaction: Stir the mixture at room temperature, monitoring the disappearance of the starting material by TLC.

-

Neutralization: Quench the reaction by carefully adding a base to neutralize the acid.

-

Extraction: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it to yield the deprotected aldehyde.

Safety, Handling, and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure user safety.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11] Keep away from heat, sparks, and open flames.[9] The compound may be sensitive to air and light, so storage under an inert atmosphere is recommended.[5][11]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[9]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its utility lies in the strategic protection of a highly reactive aldehyde group, enabling a broader range of subsequent chemical transformations. A comprehensive grasp of its physicochemical properties, as outlined in this guide, is crucial for its effective and safe implementation in research and development endeavors.

References

A curated list of sources will be provided separately to ensure the integrity and verifiability of the information presented.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 2-Furancarboxaldehyde,5-(1,3-dioxolan-2-yl)-;117953-13-6 [axsyn.com]

- 5. This compound | 117953-13-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

5-(1,3-Dioxolan-2-yl)-2-furaldehyde, a derivative of the versatile platform chemical furfural, is a compound of significant interest in organic synthesis and materials science.[1][2] Its structure incorporates a furan ring, an aldehyde functional group, and a dioxolane protecting group, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][3] A thorough understanding of its structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into the structural nuances and the rationale behind the observed spectral features.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals is contingent on a systematic numbering of the atoms in the molecule. The structure and numbering scheme for this compound are presented below.

Molecular Structure of this compound

¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde, furan, and dioxolane protons. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below. These predictions are based on established values for similar chemical environments.[4][5][6][7][8][9][10][11]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.5 - 9.7 | Singlet (s) | - |

| H-3 (furan) | 7.2 - 7.4 | Doublet (d) | ~3.5 |

| H-4 (furan) | 6.5 - 6.7 | Doublet (d) | ~3.5 |

| H-acetal (dioxolane) | 5.8 - 6.0 | Singlet (s) | - |

| H-ethylene (dioxolane) | 4.0 - 4.2 | Multiplet (m) | - |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H-aldehyde): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic furan ring. Consequently, it is expected to resonate at a very downfield position, typically between 9.5 and 9.7 ppm, as a sharp singlet.

-

Furan Protons (H-3 and H-4): The furan ring protons exhibit characteristic chemical shifts in the aromatic region.[5][7][9] The electron-withdrawing aldehyde group at position 2 deshields the adjacent H-3 proton, causing it to appear at a lower field (7.2 - 7.4 ppm) compared to the H-4 proton (6.5 - 6.7 ppm). These two protons will appear as doublets due to coupling with each other, with a typical coupling constant of approximately 3.5 Hz.

-

Dioxolane Protons (H-acetal and H-ethylene): The acetal proton (H-acetal) is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding and a predicted chemical shift in the range of 5.8 - 6.0 ppm. This signal is expected to be a singlet as there are no adjacent protons. The four protons of the ethylene group in the dioxolane ring are chemically equivalent due to rapid conformational changes and will appear as a multiplet around 4.0 - 4.2 ppm.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak.[12][13] The predicted chemical shifts for this compound are presented below, based on typical values for the constituent functional groups.[14][15][16][17][18][19][20][21][22]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde (C=O) | 175 - 180 |

| C-5 (furan) | 155 - 160 |

| C-2 (furan) | 150 - 155 |

| C-3 (furan) | 120 - 125 |

| C-4 (furan) | 110 - 115 |

| C-acetal (dioxolane) | 95 - 100 |

| C-ethylene (dioxolane) | 65 - 70 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-aldehyde): The carbon of the aldehyde group is the most deshielded carbon in the molecule due to the direct attachment of a highly electronegative oxygen atom. Its resonance is expected in the far downfield region of the spectrum, between 175 and 180 ppm.[23]

-

Furan Carbons (C-2, C-3, C-4, C-5): The furan carbons resonate in the aromatic region. The carbons directly attached to the oxygen atom (C-2 and C-5) are the most deshielded within the ring. The presence of the electron-withdrawing aldehyde group at C-2 and the dioxolane group at C-5 further influences their chemical shifts, placing them in the 150-160 ppm range. The C-3 and C-4 carbons will appear at higher fields (110-125 ppm).

-

Dioxolane Carbons (C-acetal and C-ethylene): The acetal carbon, bonded to two oxygen atoms, is significantly deshielded and is predicted to appear between 95 and 100 ppm. The two equivalent carbons of the ethylene group will have a chemical shift in the range of 65-70 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[24][25][26] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[26]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4][14]

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) to achieve good signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish connectivity.

Workflow for NMR Data Acquisition and Analysis

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that unequivocally confirms its molecular structure. The characteristic chemical shifts and coupling patterns of the aldehyde, furan, and dioxolane moieties are readily identifiable. This in-depth guide serves as a valuable resource for researchers and scientists, enabling the confident identification and characterization of this important synthetic intermediate. The provided experimental protocol outlines the necessary steps for obtaining high-quality spectral data, ensuring the integrity and reliability of the structural analysis.

References

-

Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of...[Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation...[Link]

-

Chemistry Stack Exchange. Proton NMR signals and rings.[Link]

-

ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.[Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.[Link]

-

Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.[Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.[Link]

-

Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives1a.[Link]

-

SpectraBase. Furan - Optional[13C NMR] - Chemical Shifts.[Link]

-

SpectraBase. 1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

-

Tetrahedron Letters. 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate.[Link]

-

Oregon State University. 13C NMR Chemical Shift.[Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.[Link]

-

Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF.[Link]

-

Chemguide. interpreting C-13 NMR spectra.[Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[Link]

-

Chemistry LibreTexts. 19.5: Carbon-13 NMR.[Link]

-

NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR).[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]

- 11. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 14. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 16. 1,3-Dioxolane(646-06-0) 13C NMR [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. scs.illinois.edu [scs.illinois.edu]

- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 26. chem.washington.edu [chem.washington.edu]

mass spectrometry fragmentation pattern of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (CAS No. 117953-13-6), a heterocyclic aldehyde of interest in organic synthesis and materials science.[1] Understanding the fragmentation pattern is paramount for its unambiguous identification in complex matrices and for quality control during its synthesis and application. This document delineates the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). By synthesizing foundational principles of mass spectrometry with data from analogous furan and dioxolane structures, this guide offers a predictive yet robust framework for interpreting the mass spectrum of the title compound. Key diagnostic ions and fragmentation mechanisms are elucidated, supported by detailed schemes and visual diagrams to aid researchers, analytical chemists, and drug development professionals in their structural elucidation endeavors.

Introduction

This compound, with a molecular formula of C₈H₈O₄ and a molecular weight of 168.15 g/mol , is a bifunctional organic molecule featuring a furan ring substituted with both an aldehyde and a dioxolane group.[2][3] The dioxolane moiety serves as a protecting group for a second aldehyde, making this compound a valuable and versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[1]

Accurate structural confirmation is a critical step in any synthetic workflow. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also a fragmentation "fingerprint" that is unique to the molecule's structure.[4] This guide explains the causal relationships behind the observed and predicted fragmentation patterns, grounding the analysis in established principles of ion chemistry.

Methodologies for Mass Spectrometric Analysis

To achieve a comprehensive structural analysis, orthogonal ionization techniques are employed. The protocols described below represent a self-validating system, where the high-energy, fragment-rich data from EI-MS complements the softer, molecular-ion-focused data from ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This technique is ideal for volatile and thermally stable compounds. The hard ionization at 70 eV is a standard in the field, designed to induce extensive and reproducible fragmentation, which is essential for structural elucidation and library matching.[4]

Experimental Protocol:

-

Instrumentation: A standard GC system coupled to a quadrupole or ion trap mass spectrometer.

-

Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. The high energy ensures that the fragmentation patterns are consistent and comparable to established mass spectral libraries.[4]

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for a broader range of compounds, generating primarily protonated or deprotonated molecules with minimal in-source fragmentation.[5][6] Subsequent tandem mass spectrometry (MS/MS) is then used to induce controlled fragmentation for structural analysis.

Experimental Protocol:

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Sample Preparation: A dilute solution (e.g., 10 µg/mL) is prepared in a mobile-phase compatible solvent like methanol or acetonitrile.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode). The additive is crucial for promoting efficient protonation or deprotonation.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI+).

-

Capillary Voltage: +3.5 kV.

-

Drying Gas Flow and Temperature: Optimized for the instrument (e.g., 10 L/min, 300 °C).

-

MS/MS Analysis: The protonated molecule [M+H]⁺ is selected as the precursor ion for Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy is ramped (e.g., 10-40 eV) to generate a product ion spectrum.

-

Analysis of the Electron Ionization (EI) Fragmentation Pattern

Under 70 eV EI conditions, the molecule is ionized to form an energetically unstable molecular radical cation (M•⁺), which rapidly undergoes a series of fragmentation reactions to yield smaller, more stable ions.[8][9]

The Molecular Ion (M•⁺)

The molecular ion for this compound is expected at m/z 168 . Due to the presence of multiple fragmentation initiation sites (aldehyde, furan ring, dioxolane acetal), this peak is expected to be present but is unlikely to be the base peak of the spectrum.

Key Fragmentation Pathways

The fragmentation is dictated by the chemical nature of the furaldehyde and dioxolane moieties. The process is often initiated at a lone-pair-bearing oxygen atom, leading to either charge-site or radical-site initiated cleavage.[9][10]

-

Pathway A: Aldehyde-Driven Fragmentation The aldehyde group is a classic site for initial cleavage.

-

Loss of a Hydrogen Radical ([M-H]⁺): Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the aldehydic hydrogen, forming a stable acylium ion at m/z 167 . This is a common fragmentation for aldehydes.[11][12][13]

-

Loss of a Formyl Radical ([M-CHO]•⁺): Cleavage of the bond between the furan ring and the carbonyl group results in the loss of a •CHO radical (29 Da), yielding an ion at m/z 139 .[12][13]

-

Loss of Carbon Monoxide ([M-CO]•⁺): Furan rings containing a carbonyl group readily lose CO (28 Da) via ring rearrangement, which would produce an ion at m/z 140 .[4][14]

-

-

Pathway B: Dioxolane-Driven Fragmentation The acetal group is highly susceptible to fragmentation due to the stabilizing effect of the oxygen atoms.[15]

-

Formation of the Dioxolanyl Cation: The most characteristic fragmentation of the dioxolane moiety is the cleavage of the exocyclic C-C bond. This results in the formation of the highly stabilized 1,3-dioxolan-2-yl cation at m/z 73 ([C₃H₅O₂]⁺). This ion is a key diagnostic marker for the presence of the dioxolane group.[16] The corresponding radical fragment would be at m/z 95.

-

Loss of an Alkoxy Radical: Cleavage can also be initiated by the loss of a hydrogen radical from the dioxolane ring, followed by ring opening.[16]

-

Proposed EI Fragmentation Scheme

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key EI Fragments

The following table summarizes the major ions expected in the EI mass spectrum.

| m/z | Proposed Structure / Formula | Neutral Loss | Significance |

| 168 | [C₈H₈O₄]•⁺ | - | Molecular Ion |

| 167 | [C₈H₇O₄]⁺ | •H | Confirms aldehyde group |

| 140 | [C₇H₈O₃]•⁺ | CO | Characteristic of furan-2-carbaldehyde |

| 139 | [C₇H₇O₃]⁺ | •CHO | Confirms aldehyde group |

| 95 | [C₅H₃O₂]• | C₃H₅O₂ | Furan-2-carbaldehyde radical |

| 73 | [C₃H₅O₂]⁺ | C₅H₃O₂• | Diagnostic ion for 1,3-dioxolane group |

Analysis of the ESI-MS/MS Fragmentation Pattern

Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 169 . The protonation site is most likely the aldehydic oxygen due to its high basicity.[17] CID of this even-electron ion will proceed through the loss of stable neutral molecules.[8]

Key Fragmentation Pathways of [M+H]⁺

-

Loss of Ethylene Glycol: The most facile fragmentation pathway for the protonated acetal is the elimination of ethylene glycol (HOCH₂CH₂OH, 62 Da). This would proceed via a rearrangement mechanism, yielding a highly stable furfuryl acylium ion at m/z 107 .

-

Loss of Water: Dehydration is a common fragmentation pathway for protonated molecules containing hydroxyl or carbonyl groups. The loss of H₂O (18 Da) would result in a fragment ion at m/z 151 .

-

Sequential Losses: The primary fragment at m/z 107 could subsequently lose carbon monoxide (28 Da) to yield an ion at m/z 79 .

Proposed ESI-MS/MS Fragmentation Scheme

The diagram below outlines the expected fragmentation of the protonated molecule under CID.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways that allow for its confident identification.

-

Under Electron Ionization (EI) , the spectrum is expected to be dominated by fragmentation of the dioxolane ring, producing a highly diagnostic base peak at m/z 73 . Other significant ions at m/z 167, 140, and 139 arise from characteristic cleavages of the furaldehyde moiety.

-

Under Electrospray Ionization (ESI) with tandem MS, the protonated molecule (m/z 169) primarily fragments via the loss of a neutral ethylene glycol molecule to produce a prominent ion at m/z 107 .

By leveraging both hard and soft ionization techniques, analysts can obtain complementary data that provides a comprehensive and unambiguous structural confirmation of the target molecule, a critical requirement for researchers in synthetic chemistry and drug development.

References

-

Blank, I., et al. (1999). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Ikeda, R. M., & Spitler, E. M. (1980). Mass spectral characterization of 2,4-disubstituted 1,3-dioxolanes found in flavors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Hsu, C. S. (1988). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). The [M–H]⁺ EE ions originated from ionized 2-furaldehyde (a) and 3-furaldehyde (b). ResearchGate. Available at: [Link]

-

ResearchGate. (2016). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

-

Aygün, A., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. Available at: [Link]

-

Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Available at: [Link]

-

Tang, S-Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)furan-2-carbaldehyde. Wiley Online Library. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Ethyl-2-furaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Pusch, K., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 5-(1,3-Dioxolan-2-yl)furan-2-yl-(thiophen-3-yl)methanone. Wiley Online Library. Available at: [Link]

-

SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare. Available at: [Link]

-

Ricci, A., et al. (2012). Gas-phase basicity of 2-furaldehyde. Journal of Mass Spectrometry. Available at: [Link]

-

Chem-Impex International. (n.d.). This compound. Chem-Impex. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. imreblank.ch [imreblank.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gas-phase basicity of 2-furaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,3-Dioxolan-2-yl)-2-furaldehyde is a key heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical intermediates and specialty polymers.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution. A thorough understanding of its solubility across a spectrum of organic solvents is not merely academic; it is a critical prerequisite for rational process design, from reaction engineering and purification to formulation and final product stability. This guide provides a comprehensive analysis of the molecular features governing the solubility of this compound, offers predictive insights based on solute-solvent interaction principles, and details robust experimental protocols for both qualitative and quantitative solubility determination.

Introduction: The Strategic Importance of Solubility Data

In synthetic organic chemistry and drug development, the choice of solvent is a decision that dictates reaction kinetics, influences impurity profiles, and determines the feasibility of downstream processing, such as crystallization and chromatography. For a molecule like this compound, which serves as a versatile precursor, its solubility characteristics are of paramount importance.[1] Poor solvent selection can lead to low reaction yields, difficult purifications, and challenges in formulation. Conversely, a well-informed choice, grounded in precise solubility data, can streamline process development, enhance product purity, and ensure reproducibility. This document serves as a foundational guide to understanding and experimentally verifying the solubility of this compound, empowering researchers to make data-driven decisions.

Theoretical Framework and Solubility Prediction

The solubility of a substance is dictated by the intermolecular forces between the solute and solvent molecules. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1] To predict the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure Analysis:

-

Key Functional Groups: The molecule's architecture includes a furan ring, an aldehyde group (C=O), and a 1,3-dioxolane ring.

-

Polarity Contribution: The presence of four oxygen atoms, particularly within the polar carbonyl group of the aldehyde and the ether linkages of the furan and dioxolane rings, imparts a significant polar character to the molecule. The carbonyl oxygen and the ether oxygens can act as hydrogen bond acceptors.[1][4]

-

Non-Polar Contribution: The carbon-hydrogen bonds of the furan and dioxolane rings contribute to its non-polar character.

-

The interplay between these groups results in a molecule of moderate overall polarity. This structure suggests that the compound will exhibit limited solubility in highly non-polar solvents and favorable solubility in solvents that are polar, particularly those that are polar aprotic. The dioxolane group, a heterocyclic acetal, is known to enhance solubility and stability in various applications.[5][6][7]

Predicted Solubility in Common Organic Solvents:

Based on this structural analysis, we can forecast the solubility behavior as summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low to Sparingly Soluble | The solute's polarity, arising from its multiple oxygen atoms, is mismatched with the non-polar nature of these solvents. Intermolecular interactions would be limited to weak London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess significant dipole moments that can engage in favorable dipole-dipole interactions with the polar groups of the solute. Solvents like DMSO are particularly effective due to their high polarity.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Very Soluble | These solvents can engage in dipole-dipole interactions. While the solute can only accept hydrogen bonds, the overall polarity match should lead to good solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol). |

Experimental Protocols for Solubility Determination

Theoretical predictions provide a valuable starting point, but they must be validated by empirical data. The following protocols describe methodologies for both rapid qualitative assessment and precise quantitative measurement of solubility.

Workflow for Qualitative Solubility Assessment

This method provides a rapid and efficient means to classify the compound's solubility in various solvents, making it ideal for initial solvent screening.

Caption: Workflow for qualitative solubility assessment.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a small, clean glass vial.

-

Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.

-

Mixing: Cap the vial securely and vortex or shake it vigorously for 60 seconds. This step is crucial to break down agglomerates and maximize the surface area for dissolution.

-

Equilibration: Allow the vial to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 5 minutes.

-

Observation: Visually inspect the sample against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, transparent solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain visible.

-

Insoluble: The solid shows no noticeable decrease in volume.

-

Workflow for Quantitative Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium solubility of the compound at a specific temperature, providing a precise concentration value (e.g., mg/mL). This is the gold standard for generating reliable solubility data.

Caption: Workflow for quantitative solubility measurement.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of this compound (e.g., 50 mg) to a vial containing a precisely known volume of the solvent (e.g., 2.0 mL). The presence of excess solid is essential to ensure that the resulting solution is truly saturated.

-

Equilibration: Seal the vial and place it in an agitator (e.g., a shaker or stirrer) set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 hours.

-

Phase Separation: Remove the vial from the agitator and let it stand at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: To ensure no microscopic solid particles are transferred, pass the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Analysis: Quantify the amount of dissolved solid in the filtrate. A common and straightforward method is gravimetric analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once all the solvent is removed, reweigh the vial. The mass difference corresponds to the amount of dissolved solute.

-

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant collected in mL)

-

Data Summary and Application

The data obtained from these experiments should be meticulously recorded to build a comprehensive solubility profile.

Table for Recording Experimental Solubility Data:

| Solvent | Polarity Index | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Observations |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Tetrahydrofuran | 4.0 | |||

| Acetone | 5.1 | |||

| Acetonitrile | 5.8 | |||

| Ethanol | 4.3 | |||

| Methanol | 5.1 | |||

| Dimethyl Sulfoxide | 7.2 |

This systematically collected data enables researchers to:

-

Select Optimal Reaction Solvents: Choose a solvent that fully dissolves reactants at the desired concentration.

-

Design Purification Strategies: Identify a solvent system for recrystallization where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Develop Formulations: For pharmaceutical applications, select biocompatible solvents that can deliver the required concentration of the active ingredient.

Conclusion

References

-

LibreTexts Chemistry. Experiment 1: Determination of Solubility. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

CSU Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

LibreTexts Chemistry. 14.10: Properties of Aldehydes and Ketones. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

LibreTexts Chemistry. 12.11: Properties of Aldehydes and Ketones. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

The University of the West Indies at Mona. Qualitative Analysis of Organic Compounds. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

ACS Publications. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

-

Wikipedia. Dioxolane. [Link]

-

Iraqi Journal of Pharmacy. The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde under Acidic and Basic Conditions

This guide provides a comprehensive analysis of the chemical stability of 5-(1,3-dioxolan-2-yl)-2-furaldehyde, a versatile intermediate in organic synthesis and material science.[1] Understanding its behavior in acidic and basic environments is paramount for researchers, scientists, and drug development professionals to ensure the integrity of reaction pathways, the purity of products, and the stability of formulations.

Introduction: The Significance of a Bifunctional Building Block

This compound is a bifunctional molecule featuring a furan ring, an aldehyde group, and a cyclic acetal (dioxolane). The furan moiety is a key component in many pharmaceuticals and bio-based polymers, while the aldehyde serves as a reactive handle for numerous chemical transformations.[1][2] The dioxolane group primarily functions as a protecting group for a second aldehyde, which can be revealed under specific conditions. This unique combination of functional groups makes it a valuable precursor in the synthesis of complex molecules.[1][3] However, the inherent reactivity of both the furan ring and the acetal linkage presents stability challenges that must be carefully managed.[4]

PART 1: Stability Under Acidic Conditions

The primary point of vulnerability for this compound in an acidic environment is the dioxolane ring, which is susceptible to acid-catalyzed hydrolysis.[5][6] This reaction regenerates the parent carbonyl compound and the diol, in this case, ethylene glycol.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of the acetal proceeds through a well-established multi-step mechanism:

-

Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.[5]

-

Cleavage: The C-O bond breaks, leading to the formation of a resonance-stabilized carbocation and the release of ethylene glycol.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a hemiacetal.

-

Further Hydrolysis: The hemiacetal is then further hydrolyzed under acidic conditions to yield the final dialdehyde product, 5-formyl-2-furaldehyde, and another molecule of ethylene glycol.

This process is reversible, and the equilibrium can be shifted by controlling the concentration of water.[5]

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane ring.

Experimental Protocol: Monitoring Acidic Degradation via HPLC

This protocol provides a framework for quantifying the rate of hydrolysis of this compound under controlled acidic conditions.

Objective: To determine the degradation kinetics of the target compound at various pH levels.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of acidic buffers (e.g., citrate or acetate buffers) at desired pH values (e.g., pH 3, 4, 5).

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For each time point, dilute an aliquot of the stock solution into the respective buffer to a final concentration suitable for HPLC analysis.

-

-

Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

-

HPLC Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quench the reaction if necessary by neutralizing the sample with a suitable base.

-

Analyze the samples using a validated HPLC method. A reverse-phase C18 column is typically suitable.[7]

-

Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak for the degradation product (5-formyl-2-furaldehyde).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate constant (k) and half-life (t½) of the degradation at each pH.

-

Table 1: Hypothetical Degradation Data under Acidic Conditions at 40°C

| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |

| 3.0 | 0.231 | 3.0 |

| 4.0 | 0.069 | 10.0 |

| 5.0 | 0.012 | 57.8 |

This data is illustrative and serves to demonstrate the expected trend of increased stability at higher pH values.

PART 2: Stability Under Basic Conditions

In contrast to their lability in acid, acetals are generally stable in neutral to strongly basic environments.[5][8][9] Therefore, the dioxolane ring of this compound is expected to be robust under basic conditions. However, the furaldehyde moiety can undergo reactions in the presence of a strong base.

The Cannizzaro Reaction: A Key Basic Degradation Pathway

Furaldehydes, lacking α-hydrogens, are susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[10] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[10][11]

In the case of this compound, the reaction would proceed as follows:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the aldehyde group.

-

Hydride Transfer: The resulting tetrahedral intermediate transfers a hydride ion to the carbonyl carbon of a second molecule of the aldehyde.

-

Product Formation: This results in the formation of 5-(1,3-dioxolan-2-yl)-2-furanmethanol (the alcohol) and the carboxylate salt of 5-(1,3-dioxolan-2-yl)-2-furoic acid.

Caption: The Cannizzaro disproportionation reaction pathway.

Experimental Protocol: Assessing Stability in Basic Media via GC-MS

This protocol outlines a method to evaluate the stability of this compound under basic conditions, focusing on the detection of potential Cannizzaro reaction products.

Objective: To determine the extent of degradation and identify the major degradation products in a basic solution.

Methodology:

-

Preparation of Basic Solutions: Prepare aqueous solutions of a strong base (e.g., 1 M NaOH, 5 M NaOH).

-

Sample Preparation:

-

Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., THF or dioxane) to ensure solubility.

-

Add the organic solution to the basic aqueous solution.

-

-

Reaction Conditions:

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50°C).

-

-

Work-up and Extraction:

-

At specified time points, withdraw an aliquot of the reaction mixture.

-

Neutralize the aliquot with an acid (e.g., HCl).

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it.

-

-

GC-MS Analysis:

-

Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components.[7]

-

Look for the mass spectra corresponding to the starting material, 5-(1,3-dioxolan-2-yl)-2-furanmethanol, and 5-(1,3-dioxolan-2-yl)-2-furoic acid (or its ester if derivatized).

-

-

Quantification:

-

Use an internal standard to quantify the amount of starting material remaining and the amount of each product formed.

-

Table 2: Illustrative Stability Data under Basic Conditions at 50°C after 24 hours

| Base Concentration | Starting Material Remaining (%) | 5-(1,3-dioxolan-2-yl)-2-furanmethanol (%) | 5-(1,3-dioxolan-2-yl)-2-furoic acid (%) |

| 1 M NaOH | >95 | <2 | <2 |

| 5 M NaOH | ~60 | ~20 | ~20 |

This data is for illustrative purposes and highlights the concentration-dependent nature of the Cannizzaro reaction.

Summary and Recommendations

-

Acidic Conditions: this compound is sensitive to acid. The dioxolane ring will hydrolyze to reveal a second aldehyde group. The rate of this hydrolysis is highly dependent on pH and temperature. To maintain the integrity of the molecule, acidic conditions should be avoided or used judiciously with careful monitoring. For reactions requiring acidic catalysts, milder acids or shorter reaction times at lower temperatures are recommended.

-

Basic Conditions: The compound is generally stable in dilute or weak basic solutions. The primary degradation pathway under strongly basic conditions is the Cannizzaro reaction affecting the furaldehyde group. For applications requiring basic conditions, it is advisable to use milder bases (e.g., carbonates or bicarbonates) and lower temperatures to minimize disproportionation.

By understanding these stability profiles, researchers can design more robust synthetic routes, develop stable formulations, and ensure the reliable performance of materials derived from this versatile chemical building block.

References

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles?[Link]

-

Angewandte Chemie International Edition. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

-

ResearchGate. Disproportionation reaction of 2-furaldehyde (Cannizzaro reaction). [Link]

-

Wikipedia. Cannizzaro reaction. [Link]

-

Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

-

Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 117953-13-6 and an Analysis of a Related Benzamide Structure

Senior Application Scientist Note: It is imperative to begin this technical guide by addressing a critical discrepancy. The provided CAS number, 117953-13-6, correctly identifies the compound 5-(1,3-Dioxolan-2-yl)-2-furaldehyde . However, the implicit interest in a more complex benzamide structure, "4-(4-Acetyl-1-piperazinyl)-N-[[3-chloro-4-(1H-pyrrol-1-yl)phenyl]methyl]-3-(trifluoromethyl)-benzamide," suggests a potential mismatch in the initial query.

This guide will proceed in two parts. Part 1 will provide a comprehensive technical overview of the compound definitively associated with CAS number 117953-13-6. Part 2 will offer an analysis and synthetic considerations for the aforementioned benzamide derivative, a molecule of interest in contemporary drug discovery.

Part 1: Technical Guide for this compound (CAS 117953-13-6)

Introduction and Core Properties

This compound, also known by its synonym 5-(1,3-Dioxolan-2-yl)furfural, is a heterocyclic building block with significant utility in organic synthesis.[1][2] Its structure features a furan ring substituted with an aldehyde and a protected aldehyde in the form of a dioxolane ring. This arrangement makes it a valuable intermediate, allowing for selective reactions at either functional group.

The presence of the furan moiety contributes to the potential for creating bio-based materials with enhanced thermal stability and mechanical strength.[1] This aligns with the growing demand for sustainable and environmentally friendly alternatives in the chemical industry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 117953-13-6 | [1][3] |

| Molecular Formula | C₈H₈O₄ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | 40 - 45 °C | [1][4] |

| Purity | ≥ 95% (GC) | [1] |

| Synonyms | 5-(1,3-Dioxolan-2-yl)furfural, 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | [2][3] |

| Storage | 2 - 8 °C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 5-substituted-2-furaldehydes can be achieved through various routes. A notable method involves the use of organozinc reagents.[5] Specifically, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide can be prepared by the direct insertion of highly active zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane.[5] This organozinc intermediate can then participate in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents.[5]

Another common synthetic approach involves the protection of one of the aldehyde groups of a diformylfuran precursor using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[6]

Experimental Protocol: Synthesis of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide

-

Activation of Zinc: Activate zinc metal according to standard laboratory procedures to ensure high reactivity.

-

Formation of the Organozinc Reagent: In an inert atmosphere, react 2-(5-bromofuran-2-yl)-1,3-dioxolane with the activated zinc in a suitable aprotic solvent (e.g., THF). The direct insertion of zinc will yield 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide.[5]

-

Cross-Coupling Reaction: The newly formed organozinc reagent can be used in subsequent palladium-catalyzed cross-coupling reactions with various aryl or heteroaryl halides to synthesize a range of 5-substituted furan derivatives.[5]

Caption: Retrosynthetic approach for the target benzamide.

Key Synthetic Steps:

-

Synthesis of the Benzoic Acid Fragment: This would likely start from a commercially available trifluoromethyl-substituted benzoic acid. The piperazine moiety could be introduced via nucleophilic aromatic substitution, followed by acetylation of the free amine on the piperazine ring.

-

Synthesis of the Benzylamine Fragment: This fragment requires the synthesis of 3-chloro-4-(1H-pyrrol-1-yl)benzaldehyde, which can then be converted to the corresponding benzylamine.

-

Final Amide Coupling: The final step would be a standard amide bond formation between the carboxylic acid fragment and the benzylamine fragment, using common coupling reagents such as HATU or EDC/HOBt.

The piperazine and benzamide motifs are prevalent in medicinal chemistry. [7]For instance, piperazine derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties. [8]Benzamide-containing compounds have been investigated as inhibitors of various enzymes, including glycine transporter-1. [9]

Considerations for Drug Development

The structural features of this molecule suggest several properties relevant to drug development:

-

The trifluoromethyl group can enhance metabolic stability and binding affinity.

-

The piperazine ring often improves aqueous solubility and can be modified to tune pharmacokinetic properties.

-

The benzamide linkage provides a rigid scaffold that can participate in hydrogen bonding with a target protein.

In silico studies of similar N-phenyl benzamide derivatives have been used to predict drug-like properties, bioactivity scores, and potential toxicity, which are crucial steps in the early stages of drug discovery. [7]

References

-

Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]

-

Molbase. (n.d.). Synthesis of 1-[[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]acetyl]-1,2-dihydro-4-[3-(trifluoromethyl)phenyl]imidazo[1,5-a]pyrimidine-8-carbonitrile. Retrieved from [Link]

-

Axsyn. (n.d.). 2-Furancarboxaldehyde,5-(1,3-dioxolan-2-yl)-;117953-13-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of compounds 4a-4p. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)furan-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

PubChem. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473–8494. [Link]

-

Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

-

AA Blocks. (n.d.). 925041-95-8 | N-[2-(4-Acetyl-piperazin-1-yl)-3-chloro-phenyl]-2,2,2-trifluoro-acetamide. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Antifungal Activity of N4-(Piperazinoyl-methyl)- N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]

-

ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 2-Furancarboxaldehyde,5-(1,3-dioxolan-2-yl)-;117953-13-6 [axsyn.com]

- 5. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes

Executive Summary

Furan-2-carbaldehyde derivatives are cornerstone scaffolds in medicinal chemistry, agrochemicals, and materials science.[1] The functionalization of these rings via electrophilic aromatic substitution (SEAr) is a critical, yet nuanced, process for generating molecular diversity. This guide provides a comprehensive technical overview of the principles governing these reactions, with a specific focus on 5-substituted furan-2-carbaldehydes. We will dissect the interplay of electronic effects that dictate reactivity and regioselectivity, present field-proven protocols for key transformations, and address common challenges such as acid-catalyzed degradation. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthetic chemistry of this important class of heterocyclic compounds.

The Furan-2-Carbaldehyde Core: A Duality of Reactivity

1.1 The Electronic Nature of the Furan Ring

Furan is a five-membered, electron-rich aromatic heterocycle.[1][2] The oxygen atom's lone pair of electrons participates in the π-system, significantly increasing the ring's electron density compared to benzene.[3][4] This makes furan exceptionally reactive towards electrophiles, with substitution reactions proceeding orders of magnitude faster than in benzene.[3] Electrophilic attack is overwhelmingly favored at the α-positions (C2 and C5) due to superior resonance stabilization of the resulting cationic intermediate (σ-complex or Wheland intermediate).[1][2][3] Attack at the C2 position allows the positive charge to be delocalized across three resonance structures, one of which involves the oxygen atom, providing significant stabilization.[1]

1.2 The Deactivating Influence of the C2-Formyl Group

The presence of a carbaldehyde (formyl) group at the C2 position fundamentally alters the ring's reactivity. The formyl group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.[2] This withdrawal of electron density deactivates the furan ring, making it substantially less reactive towards electrophiles than the parent furan.[1][2] This deactivation necessitates carefully controlled and often milder reaction conditions to achieve substitution without forcing decomposition.[2][5]

1.3 The C5-Substituent: The Key to Regiocontrol

In 5-substituted furan-2-carbaldehydes, the directing effect of the C5 substituent becomes the primary determinant of regiochemical outcomes. The C2-formyl group, being a deactivating group, directs incoming electrophiles to the C4 position. The nature of the C5 substituent either reinforces or opposes this directive.

-

Electron-Donating Groups (EDGs) at C5 (e.g., -CH₃, -OCH₃) are activating and direct incoming electrophiles to the "ortho" (C4) and "para" (C2) positions. Since C2 is already substituted, they strongly direct the electrophile to the C4 position.

-

Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂) further deactivate the ring, making substitution challenging. They also direct incoming electrophiles to the C4 position.

-

Halogens (e.g., -Br, -Cl) are deactivating via induction but direct "ortho/para" via resonance. In this context, they direct the incoming electrophile to the C4 position.[2]

Therefore, for the vast majority of 5-substituted furan-2-carbaldehydes, electrophilic substitution will occur selectively at the C4 position .[2]

General Mechanism of Electrophilic Aromatic Substitution (SEAr)

The SEAr mechanism in furans proceeds via a two-step addition-elimination pathway.[3]

-

Formation of the σ-Complex: The electrophile (E⁺) attacks the electron-rich furan ring, forming a resonance-stabilized carbocation intermediate known as the σ-complex or Wheland intermediate.

-

Deprotonation: A weak base removes a proton from the site of attack, restoring the aromaticity of the ring and yielding the substituted product.

Key Electrophilic Substitution Reactions & Protocols

The acid-sensitive nature of the furan ring is a critical consideration.[5][6] Strong acids can cause protonation, leading to ring-opening and polymerization.[5][7][8] Therefore, mild reaction conditions and reagents are paramount for successful synthesis.

3.1 Nitration

Nitration is typically performed using acetyl nitrate, a mild nitrating agent generated in situ from fuming nitric acid and acetic anhydride, at low temperatures to prevent degradation.[2][6]

Table 1: Representative Nitration Outcomes

| 5-Substituent (R) | Product | Typical Yield | Notes |

| -Br | 5-Bromo-4-nitro-furan-2-carbaldehyde | Moderate | The C5-Br directs the nitro group to C4. |

| -CH₃ | 5-Methyl-4-nitro-furan-2-carbaldehyde | Moderate-Good | The activating methyl group facilitates substitution.[2] |

| -NO₂ | No Reaction | N/A | The ring is too deactivated for further nitration.[2][9] |

-

Reagent Preparation (Acetyl Nitrate): In a flame-dried, three-necked flask equipped with a dropping funnel and thermometer, cool acetic anhydride (10 eq.) to -10 °C. Add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 0 °C. Stir the resulting solution for 15 minutes at -10 °C.[2]

-

Reaction: In a separate flask, dissolve 5-bromo-2-furaldehyde (1.0 eq.) in acetic anhydride and cool to -10 °C. Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30 minutes, maintaining the internal temperature at -10 °C.

-

Monitoring & Work-up: Allow the reaction to stir at -10 °C to 0 °C for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice and water.

-